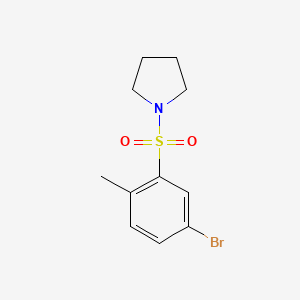

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-(5-bromo-2-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c1-9-4-5-10(12)8-11(9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQARCQKLYUQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Bromo-2-methylbenzenesulfonyl Chloride

- Starting Material: 5-Bromo-2-methylbenzenesulfonic acid or 5-bromo-2-methylbenzene.

- Chlorination: The sulfonic acid is converted to the sulfonyl chloride using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions.

- Reaction Conditions: Typically performed in an inert solvent like dichloromethane or chloroform, at temperatures ranging from ambient to reflux (~40–80 °C).

- Outcome: Formation of 5-bromo-2-methylbenzenesulfonyl chloride with high yield and purity.

Sulfonylation of Pyrrolidine

- Reagents: 5-Bromo-2-methylbenzenesulfonyl chloride and pyrrolidine.

- Base: A tertiary amine base such as triethylamine or pyridine is used to neutralize the hydrochloric acid generated.

- Solvent: Common solvents include dichloromethane, tetrahydrofuran (THF), or acetonitrile.

- Procedure: The sulfonyl chloride is added dropwise to a cooled solution of pyrrolidine and base under stirring.

- Temperature: Reaction is typically conducted at 0 °C to room temperature to control the rate and avoid side reactions.

- Duration: Reaction times vary from 1 to 24 hours depending on scale and conditions.

- Workup: The reaction mixture is washed with aqueous solutions (e.g., brine), dried over anhydrous sodium sulfate, and concentrated.

- Purification: The crude product is purified by recrystallization or column chromatography.

Alternative Synthetic Routes

- Direct Sulfonylation: Some protocols involve direct sulfonylation of pyrrolidine with sulfonyl chlorides prepared in situ.

- Use of Sulfonyl Potassium Salts: Sulfonyl potassium salts can be reacted with pyrrolidine under mild conditions to yield the sulfonamide.

- Catalytic Methods: Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) can be employed to introduce the bromine substituent or modify the aromatic ring prior to sulfonylation.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonyl chloride formation | SOCl2, DCM, reflux | 40–80 °C | 2–6 hours | 85–95 | Anhydrous conditions preferred |

| Sulfonylation of pyrrolidine | Pyrrolidine, triethylamine, DCM | 0 °C to RT | 1–24 hours | 75–90 | Slow addition of sulfonyl chloride |

| Purification | Recrystallization or chromatography | Ambient | — | — | Ensures high purity |

Research Findings and Analytical Data

- Reactivity: The sulfonyl chloride intermediate exhibits high electrophilicity, facilitating efficient nucleophilic attack by pyrrolidine.

- Selectivity: The presence of the bromine atom at the 5-position and methyl at the 2-position on the phenyl ring influences regioselectivity and steric effects, favoring sulfonylation at the nitrogen of pyrrolidine.

- Biological Relevance: The sulfonyl group enhances binding affinity in biological targets due to its ability to form hydrogen bonds and electrostatic interactions.

- Comparative Analysis: Similar compounds with different substituents (e.g., methoxy instead of methyl) show variations in reactivity and biological activity, underscoring the importance of substitution pattern.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Sulfonyl chloride + pyrrolidine | 5-Bromo-2-methylbenzenesulfonyl chloride, pyrrolidine, base | Straightforward, high yield | Requires handling of corrosive reagents | 75–90 |

| Sulfonyl potassium salt + pyrrolidine | Sulfonyl potassium salt, pyrrolidine | Mild conditions, less corrosive | Preparation of potassium salt needed | 70–85 |

| Pd-catalyzed coupling + sulfonylation | Pd catalyst, boronic acids, sulfonyl chloride | Enables structural modifications | More complex, requires catalyst | Variable |

Notes on Industrial Scale Preparation

- Industrial synthesis often employs continuous flow reactors to improve safety and scalability.

- Optimization focuses on minimizing by-products and maximizing purity.

- Use of automated synthesis platforms can enhance reproducibility and throughput.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Sulfone or sulfoxide derivatives.

Reduction: Reduced forms of the sulfonyl group, potentially leading to thiol derivatives.

Scientific Research Applications

Biological Research Applications

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine has shown potential in several areas of biological research:

- Enzyme Inhibition Studies : The sulfonyl group in the compound can interact with enzymes, potentially leading to inhibition. This characteristic makes it a candidate for studying enzyme activities and pathways involved in various diseases.

- Drug Development : Due to its structural features, this compound may serve as a lead compound for developing new drugs targeting specific proteins or pathways. Its ability to form strong interactions with proteins suggests potential applications in therapeutic development.

Medicinal Chemistry Applications

The compound's unique properties allow it to be explored in medicinal chemistry for:

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties. The halogen substitution (bromine) at the phenyl ring may enhance its activity against certain bacterial strains .

- Cancer Research : Given its potential to inhibit enzymatic activity, there is interest in investigating its effects on cancer-related pathways. Compounds with similar structures have been linked to modulating cancer cell proliferation .

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine | Methoxy instead of methyl | Antibacterial activity observed |

| 1-(3-Bromo-5-methylphenylsulfonyl)piperidine | Piperidine ring | Potential CNS activity |

| 1-(4-Bromo-2-methylphenylsulfonyl)pyrrolidine | Different substitution pattern | Varying degrees of enzyme inhibition |

This comparative analysis illustrates how structural modifications can influence biological activity, suggesting that 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine may exhibit unique properties worth exploring further.

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula: C₁₁H₁₄BrNO₂S (inferred from similar compounds in and ).

- Molecular Weight : ~316.20 g/mol (calculated).

- Structural Features : The bromine atom enhances electrophilic reactivity, while the methyl group contributes to steric and lipophilic effects. The sulfonyl group enables hydrogen bonding and influences electronic distribution .

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substitutents

The biological and chemical properties of sulfonamide-pyrrolidine derivatives are highly dependent on substituents on the aromatic ring. Below is a comparative analysis:

Key Observations :

- Electronic Effects : Bromine (electron-withdrawing) and methyl/methoxy (electron-donating) groups modulate reactivity. Methoxy increases solubility compared to methyl .

- Biological Activity : Piperidine derivatives (e.g., SB269970 in ) target serotonin receptors, suggesting pyrrolidine sulfonamides may interact with neurological targets. MAO-A inhibition is observed in pyrrolidine derivatives from Piper species .

Comparison with Piperidine-Based Analogs

Replacing pyrrolidine with piperidine alters steric and conformational properties:

Impact of Amine Core :

Functional Group Modifications

- Sulfonyl vs. Other Linkers : Sulfonyl groups enhance stability and hydrogen-bonding capacity compared to carbonyl or alkyl linkers (e.g., ’s alkylsulfonyl derivatives).

- Boronate Esters : Compounds like 1-[[2-methyl-4-(dioxaborolan)phenyl]sulfonyl]pyrrolidine () introduce boron for Suzuki coupling applications, expanding synthetic utility.

Biological Activity

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine is a sulfonamide derivative with significant potential in medicinal chemistry. This compound has garnered attention for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine

- Molecular Formula : C₁₁H₁₃BrN₁O₂S

- Molecular Weight : 303.20 g/mol

The biological activity of 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine is primarily attributed to its interaction with various biological targets:

- Antibacterial Activity : The compound has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its mechanism may involve inhibition of bacterial cell wall synthesis or interference with protein synthesis.

- Antiviral Activity : Preliminary studies indicate that this compound may inhibit viral replication by targeting specific viral enzymes or receptors.

- Anticancer Properties : Research suggests that 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Biological Activity Data

Case Studies and Research Findings

-

Antibacterial Efficacy :

A study evaluated the antibacterial properties of various pyrrolidine derivatives, including 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine. The compound demonstrated significant activity against both Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations. This suggests potential for development as an antibacterial agent in clinical settings. -

Antiviral Studies :

In vitro assays conducted on herpes simplex virus type 1 (HSV-1) showed that the compound could reduce viral plaque formation significantly. The EC50 value was recorded at 0.5 μg/mL, indicating strong antiviral potential which warrants further exploration for therapeutic applications in viral infections. -

Anticancer Research :

The anticancer effects were assessed using HeLa cell lines, where 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine induced apoptosis at an IC50 of 15 μM. Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death, highlighting its potential as a chemotherapeutic agent.

Q & A

Q. What synthetic strategies are recommended for introducing the sulfonyl group to pyrrolidine in this compound?

The sulfonyl group can be introduced via nucleophilic substitution or coupling reactions. For example, 1-((1-bromopentyl)sulfonyl)pyrrolidine was synthesized by reacting bromoalkyl electrophiles with sulfonamide precursors under catalytic nickel conditions (Table 2, Entry 4 in ). Key steps include:

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Standard analytical workflows include:

- HPLC : Employing chiral columns (e.g., CHIRALPAK AD-H) with isocratic elution (2% i-PrOH/hexanes, 1.0 mL/min) to resolve enantiomers and quantify purity .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for related sulfonamides like 1-[(2-nitrophenyl)sulfonyl]pyrrolidine (ka097), where crystal data were refined using SHELXL2018 and visualized with ORTEP-3 .

- NMR/FTIR : To verify functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are used to predict the bioactivity or binding interactions of this sulfonamide?

Advanced studies combine density functional theory (DFT) and molecular docking :

- DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) and molecular electrostatic potentials to identify reactive sites. For example, sulfonamides like 1-[(2-nitrophenyl)sulfonyl]pyrrolidine were analyzed using Gaussian 09 at the B3LYP/6-311++G(d,p) level .

- Docking simulations : Predict binding affinities with target proteins (e.g., carbonic anhydrase II/IX) using AutoDock Vina. Binding poses are validated against experimental IC₅₀ values .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 5-bromo-2-methylphenyl group enhances electrophilicity at the para position, facilitating Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the methyl group may require optimized catalysts. For example:

- Nickel catalysis : Effective for coupling bulky aryl bromides (e.g., uses Ni complexes with P,N ligands for ethylene oligomerization, a strategy adaptable for arylations) .

- Microwave-assisted synthesis : Reduces reaction times and improves yields for brominated intermediates, as seen in 5-bromo-2-fluoropyridine synthesis (bp 162–164°C/750 mmHg) .

Q. What are the challenges in achieving enantioselective synthesis, and how are they addressed?

Enantioselectivity requires chiral catalysts or auxiliaries. For instance:

- Nickel-catalyzed asymmetric sulfonamidation : Achieved 96% ee for 1-((1-phenylpentyl)sulfonyl)pyrrolidine using (R)-BINAP ligands .

- Chiral resolution : Preferential crystallization or enzymatic kinetic resolution (e.g., lipases for sulfonamide derivatives) .

Methodological Considerations

Q. How should researchers handle data contradictions in spectroscopic characterization?

Q. What strategies mitigate decomposition of brominated intermediates during storage?

- Low-temperature storage : Maintain at –20°C under inert gas (Ar/N₂).

- Stabilizers : Add 1–2% hydroquinone to prevent radical-mediated degradation, as recommended for brominated pyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.